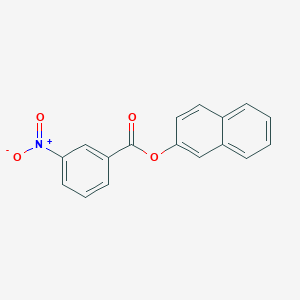![molecular formula C17H16N6O4 B392385 (Z)-4-AMINO-N-(4-METHYLPHENYL)-N'-[(3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B392385.png)
(Z)-4-AMINO-N-(4-METHYLPHENYL)-N'-[(3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine is a complex organic compound with the molecular formula C17H16N6O4. This compound is characterized by the presence of multiple functional groups, including an amino group, a nitro group, a benzyloxy group, and a furazan ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Amination: The amino group is introduced through a reaction with ammonia or an amine derivative.
Benzyloxy Formation: The benzyloxy group is formed by reacting the nitrobenzyl alcohol with a suitable alkylating agent.
Furazan Ring Formation: The furazan ring is synthesized through a cyclization reaction involving appropriate precursors.
Carboxamidine Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-N’-(4-methylphenyl)-N-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide .
- 4-Amino-N’-(3-nitrobenzyl)oxy-1,2,5-oxadiazole-3-carboximidamide .
Uniqueness
4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine is unique due to its specific combination of functional groups and the presence of the furazan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H16N6O4 |
|---|---|
Peso molecular |
368.3g/mol |
Nombre IUPAC |
4-amino-N'-(4-methylphenyl)-N-[(3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C17H16N6O4/c1-11-5-7-13(8-6-11)19-17(15-16(18)21-27-20-15)22-26-10-12-3-2-4-14(9-12)23(24)25/h2-9H,10H2,1H3,(H2,18,21)(H,19,22) |
Clave InChI |
PMUYTEAQXNAMBD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


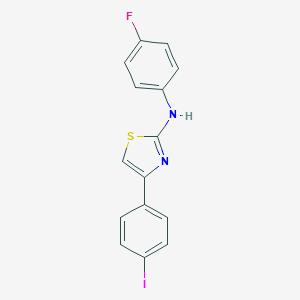
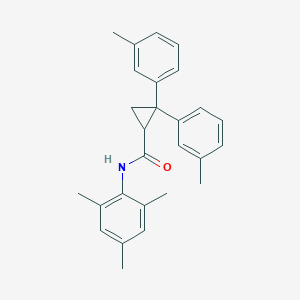
![(4Z)-N-(2-methyl-5-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B392304.png)
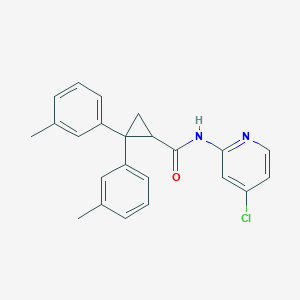
![4-(4-Bromophenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392309.png)
![N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B392312.png)
![(4Z)-N-(4-acetylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B392313.png)
![ETHYL (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392314.png)
![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392315.png)
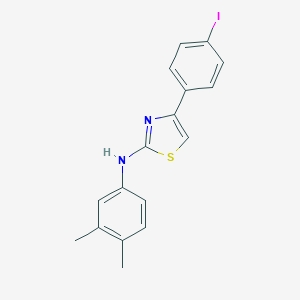
![2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B392319.png)
![2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE](/img/structure/B392320.png)
![ETHYL (4Z)-4-[(2-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392325.png)
